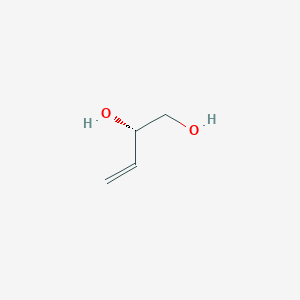

(S)-3-Butene-1,2-diol

Descripción

Significance of Chiral Vicinal Diols in Contemporary Synthesis

Chiral vicinal diols, or 1,2-diols, are a fundamentally important class of organic compounds, serving as critical intermediates and foundational elements in modern asymmetric synthesis. researchgate.netmdpi.com Their structural motif is prevalent in a vast number of biologically active natural products, including alkaloids, macrolides, and polyketides. mdpi.com Consequently, the ability to synthesize these diols with high enantiomeric purity is a primary objective in synthetic organic chemistry. mdpi.comnih.gov

The significance of chiral vicinal diols stems from their versatility. The two hydroxyl groups can be selectively protected, activated, or transformed into other functional groups such as epoxides, carbonyls, and amines, providing a gateway to diverse molecular architectures. researchgate.netnih.gov They are frequently employed as chiral ligands, auxiliaries, and synthons for producing pharmaceuticals and agrochemicals. researchgate.net

Several powerful synthetic methods have been developed to access enantiomerically pure vicinal diols. Among the most prominent is the Sharpless asymmetric dihydroxylation, which converts alkenes into chiral diols using osmium tetroxide and a chiral quinine (B1679958) ligand. mdpi.comencyclopedia.pub Other key strategies include the enantioselective reduction of α-hydroxy ketones, the kinetic resolution of racemic diols, and the stereoselective ring-opening of epoxides. researchgate.netresearchgate.netnih.gov The development of these methods has been instrumental in advancing the total synthesis of medicinally important compounds. mdpi.comencyclopedia.pub

Research Trajectories and Future Prospects of (S)-3-Butene-1,2-diol

Research focused on this compound has largely concentrated on developing efficient and scalable synthetic routes and expanding its applications as a chiral building block. A significant breakthrough has been the development of a palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. pnas.orgresearchgate.net This method provides a robust and scalable procedure to produce the diol in high yield and enantiomeric excess, a critical factor for its practical use in larger-scale synthesis. pnas.orgnih.gov

Another established synthetic pathway involves deriving the diol from readily available chiral pool starting materials, such as L-(+)-tartaric acid, or through the Sharpless kinetic resolution of the corresponding racemic diol derivative. smolecule.comresearchgate.net These methods highlight the ongoing effort to create cost-effective and efficient access to this valuable chiral synthon.

The synthetic utility of this compound is prominently featured in carbon-carbon bond-forming reactions. It has been used effectively in palladium-catalyzed Heck reactions with a variety of coupling partners. smolecule.compnas.org Research in this area has explored how the electronic nature of the coupling partners influences the maintenance of the diol's enantiopurity during the reaction. pnas.org

Future prospects for this compound are tied to its continued use in the synthesis of complex chiral molecules. Its bifunctional nature, combining a chiral diol with a reactive vinyl group, allows for sequential and diverse chemical modifications. Ongoing research is likely to focus on its incorporation into the synthesis of novel, biologically active compounds and the development of new catalytic systems that can exploit its unique structure for even more selective transformations. Its role as a precursor to other chiral building blocks, such as single enantiomer 3,4-epoxy-1-butene, further cements its importance in the landscape of asymmetric synthesis. researchgate.net

Selected Research on the Synthesis and Application of this compound

| Research Focus | Key Findings | Primary Method | Source |

|---|---|---|---|

| Enantioselective Synthesis | A robust and scalable procedure provides (2R)-3-butene-1,2-diol in 84% isolated yield and 85% enantiomeric excess. | Palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. | pnas.orgnih.gov |

| Application in C-C Coupling | The diol is an effective coupling partner in palladium-catalyzed Heck reactions. | Heck Reaction. | smolecule.compnas.org |

| Chiral Precursor Synthesis | Serves as a key precursor for single enantiomer 3,4-epoxy-1-butene and other derivatives. | Synthesis from L-(+)-Tartaric Acid or Sharpless Asymmetric Epoxidation/Kinetic Resolution. | smolecule.comresearchgate.netresearchgate.net |

| Intermediate Formation | Hydrolysis of 1,2-epoxy-3-butene (EB) in the presence of epoxide hydrolases forms 3-butene-1,2-diol (B138189). | Enzymatic Hydrolysis. | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016476 | |

| Record name | (2S)-3-Butene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62214-39-5 | |

| Record name | 3-Butene-1,2-diol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Butene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4142M4L8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 3 Butene 1,2 Diol

Enantioselective Synthesis Approaches

Enantiomerically pure (S)-3-Butene-1,2-diol is a critical intermediate for the synthesis of various pharmaceuticals and complex molecules. Several strategies have been developed to obtain this compound with high optical purity.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation from 3,4-Epoxy-1-butene.nih.govpnas.orgresearchgate.net

A highly efficient method for synthesizing this compound (or its enantiomer, (R)-3-Butene-1,2-diol) is through the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic 3,4-Epoxy-1-butene. nih.govpnas.org This process utilizes a chiral palladium catalyst to selectively hydrolyze one enantiomer of the epoxide while simultaneously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral diol. pnas.org

The reaction proceeds through the formation of a π-allyl palladium intermediate. The presence of a chiral ligand creates a chiral environment around the metal center, directing the nucleophilic attack of water to occur enantioselectively, leading to the formation of the chiral diol. pnas.org

Influence of Solvent Systems and Temperature on Enantioselectivity and Yield.pnas.orgresearchgate.net

The choice of solvent and reaction temperature plays a critical role in the success of the palladium-catalyzed dynamic kinetic asymmetric transformation, significantly impacting both the yield and the enantiomeric excess (ee) of the resulting this compound. pnas.org

Initially, using dichloromethane (B109758) as the solvent, the reaction yielded the desired diol, but was prone to the formation of oligomeric byproducts. pnas.org A significant improvement was achieved by employing a biphasic system with water as a co-solvent. This modification led to the formation of an intermediate cyclic carbonate, which subsequently hydrolyzes to the diol, minimizing the formation of oligomers. pnas.org

The temperature has a dramatic effect on the conversion and enantioselectivity. For the synthesis of the (R)-enantiomer, increasing the external temperature from 30°C to 50°C resulted in essentially complete conversion to the diol. pnas.org At this higher temperature, using 0.05 mol % of the catalyst, the diol was isolated in a 63% yield with an 86% ee. pnas.org Further optimization, which included adjustments to catalyst loading, led to even better results. pnas.org

Table 1: Effect of Solvent and Temperature on the Synthesis of (R)-3-Butene-1,2-diol

| Solvent System | Temperature (°C) | Catalyst Loading (mol %) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Dichloromethane | Not specified | Not specified | Not specified | Not specified |

| THF/Water | 50 | 0.05 | 63 | 86 |

| MTBE/Water | Not specified | Not specified | Similar ee to Dichloromethane | Not specified |

| Dichloromethane/Water | 50 | 0.025 | 84 | 85 |

Data sourced from a study on the synthesis of (R)-3-butene-1,2-diol. pnas.org

Scalability and Robustness of the Procedure.pnas.orgresearchgate.net

The palladium-catalyzed dynamic kinetic asymmetric transformation has proven to be a robust and scalable process for the production of enantiomerically enriched 3-Butene-1,2-diol (B138189). pnas.org The procedure's efficiency is highlighted by its ability to function with very low catalyst loadings, making it economically viable for industrial applications. pnas.org

A key finding was that as the reaction was scaled up, the catalyst loading could be significantly decreased without compromising the yield or enantioselectivity. For instance, when the reaction was scaled up to a 100-gram input of 3,4-Epoxy-1-butene, the desired (R)-3-Butene-1,2-diol was obtained in an 84% isolated yield with an 85% ee, using only 0.025 mol % of the active catalyst. pnas.org This corresponds to a high molar substrate-to-catalyst ratio of 4,000, demonstrating the high activity of the catalytic system. pnas.org This level of efficiency is considered unprecedented for this class of palladium-catalyzed reactions. pnas.org

The robustness of the procedure is further supported by the consistent high yields and enantiomeric excesses achieved across different scales, establishing this method as a highly efficient and practical route to enantiomerically pure 3-Butene-1,2-diol. pnas.org

Table 2: Scalability of the Palladium-Catalyzed Synthesis of (R)-3-Butene-1,2-diol

| Scale (g of starting material) | Catalyst Loading (mol %) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Small scale | 0.1 | Increased yield and ee compared to initial reports | Not specified |

| Up-scaled | 0.1 | Not specified | 76 |

| 100 g | 0.025 | 84 | 85 |

Data sourced from a study on the synthesis of (R)-3-butene-1,2-diol. pnas.org

Synthesis via L-(+)-Tartaric Acid Conversion.researchgate.net

This compound can be synthesized from L-(+)-tartaric acid, a readily available and inexpensive chiral starting material. researchgate.net This approach leverages the inherent stereochemistry of tartaric acid to produce the target molecule with a defined configuration.

One synthetic route involves the conversion of L-(+)-tartaric acid into a suitable intermediate that can undergo a series of transformations, including a key Boord-type fragmentation of an acetonide derivative mediated by zinc. researchgate.net This is followed by a ring-closing metathesis (RCM) and an osmium-mediated dihydroxylation to furnish the desired diol. researchgate.net This method provides an enantiospecific pathway to cyclohexane-1,2,3,4-tetrols, which are precursors to this compound derivatives. researchgate.net

Enzymatic Resolution Techniques.

Enzymatic resolution offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Lipases are commonly employed for this purpose due to their ability to differentiate between enantiomers in a racemic mixture.

Lipase-Mediated Kinetic Resolution of (R,S)-2-Hydroxy-3-butenyl Butanoate.

The kinetic resolution of racemic 2-hydroxy-3-butenyl butanoate, a precursor to this compound, can be effectively achieved using lipase-catalyzed hydrolysis or transesterification. In this process, the lipase (B570770) selectively acylates or deacylates one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For example, in a similar system, the lipase-mediated asymmetric acylation of 2-(1-hydroxy-3-butenyl)-5-methylfuran in an organic solvent has been demonstrated. nih.gov By optimizing reaction conditions such as the choice of lipase, solvent, and temperature, high enantiomeric excess of the desired product can be achieved. nih.gov For instance, using an immobilized lipase from Rhizopus arrhizus in n-hexane at 30°C, the (S)-enantiomer of a similar substrate was obtained with an ee value of over 98% at a 52% conversion. nih.gov The efficiency of such resolutions is often described by the enantiomeric ratio (E value), which was determined to be 99 in this case. nih.gov

The optimization of reaction parameters is crucial for achieving high enantioselectivity. Factors such as the solvent, temperature, and acyl donor can significantly influence the outcome of the resolution. chemrxiv.org For instance, in other lipase-catalyzed resolutions, cyclohexane (B81311) has been found to be a superior solvent, and an optimal temperature of 40°C was identified for a particular kinetic resolution. chemrxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Butene-1,2-diol |

| 3,4-Epoxy-1-butene |

| L-(+)-Tartaric acid |

| (R,S)-2-Hydroxy-3-butenyl butanoate |

| Dichloromethane |

| Tetrahydrofuran (THF) |

| Methyl tert-butyl ether (MTBE) |

| Water |

| Zinc |

| Osmium |

| n-Hexane |

| Cyclohexane |

| 2-(1-hydroxy-3-butenyl)-5-methylfuran |

| Palladium |

| Tris(dibenzylideneacetone)dipalladium(0)·chloroform adduct |

| Alkylboranes |

| Triphenylphosphine |

| 2-acetoxyhexyl tosylate |

| (R)-alcohol |

| (S)-enantiomer of the acetate (B1210297) |

| 1,2-diol monotosylates |

| l-ascorbic acid |

| l-(S)-glyceraldehyde |

| l-(R)-glycerol acetonides |

| 1,2-O-isopropylidene-l-threitol |

| -butene-1,4-diol |

| (+) DIPT |

| epoxyalcohol |

| (R)-methyl 3,4-dihydroxybutanoate |

| (R)-3,4-dihydroxybutanoic acid |

| benzyl protecting group |

| dimethylthexylsilyl protecting group |

| Ag(l) |

| chiral allylic ether |

| 2-aminotetralins |

| N-BOC d-phenylalanine |

| terephthalic dialdehyde |

| 4-(hydroxymethyl)-substituted dehydrophenylalanine |

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 |

| 5-hydroxy-2,2-dimethyl-10-propyl-2H-pyrano[2,3-f]chromen-8-one |

| calanolide A |

| carbazole ligand (L1) |

| DME |

| citronellal |

| benzaldehyde |

| 3-fluoro-benzaldehyde |

| cinnamaldehyde |

| maleic acid |

| hydrogen peroxide |

| tungsten catalysts |

| SOCl2 |

| AlCl3 |

| FeCl3 |

| ZnCl2 |

| BF3 |

| [bmim][BOB] |

| [bmim][EtSO4] |

| [mmim][Me2PO4] |

| [bmim][PF6] |

| 3,3-dimethyl-1,2-butene oxide |

| (R) diol 12 |

| meso epoxides |

| (S,S) diol |

| methyl ibuprofen (B1674241) ester |

| (S)-Penbutolol |

| 1-chloro-3-(2- cyclopentylphenoxy)propan-2-ol |

| vinyl butanoate |

| 1,2,3,4-tetrahydroquinoline-propan-2-ols |

| vinyl acetate |

| S-2-(1-hydroxy-3-butenyl)-5-methylfuran |

| 3-butene-1-ol |

| Sc(OTf)3 |

| l-di(3-butenyl) tartrate |

| d-di(3-butenyl) tartrate |

| meso-di(3-butenyl) tartrates |

| 1,2-ethanedithiol |

| ethylene (B1197577) bis(thioglycolate) |

| d,l-dithiothreitol |

| AIBN |

| 1-(9H-fluoren-9-yl) ethanol |

| TBME |

| (S)-alcohol |

| (R)-acetate |

| (S)-Naproxen |

| (R)-Flurbiprofen |

| (R)-γ-Amino-β-hydroxybutyric acid (GABOB) |

| (R)-carnitine |

| 3-hydroxy-4-tosyloxybutanenitrile |

| quinolone |

| cyclohexane-1,2,3,4-tetrols |

| (R)-ethyl-5-benzoyloxy-5-formyl pentanoate |

| (R)-γ-caprolactone |

| DMP 323 |

| L-mannitol |

| syn and anti epoxy endoperoxides |

| m-chloroperbenzoic acid |

| NaBH4 |

| epoxy diols |

| epoxy diacetates |

| epoxy hydroxy ketones |

| (±)-3b |

| (±)-3a |

| 3-aryl alkanoic acids |

| 3-yne- 1,2-diol |

| 2-butyne-1,4-diol |

| Pt/SiC |

| Pt@ZIF-8 |

| but-3-yn-2-ol |

| PtCl2 |

| XPhos |

| silanes |

| mitomycins |

| dragmacidins |

| isoryanodane diterpenes |

| ergot alkaloids |

| 4,5-dihydropyrazoles |

| diaryliodonium salts |

Optimization of Enzyme Activity and Enantioselectivity in Organic Solvents

The enzymatic kinetic resolution of racemic 3-butene-1,2-diol in organic solvents is a key strategy for obtaining the (S)-enantiomer. The enantioselectivity and activity of lipases, such as those from Candida antarctica (Lipase B) and Pseudomonas cepacia, are influenced by several parameters. diva-portal.org

Research has demonstrated that factors like the choice of organic solvent, the acyl donor, and the specific enzyme preparation significantly impact the enantiomeric excess (e.e.) and reaction rates. diva-portal.org For instance, the enzymatic resolution of 3-butene-1,2-diol using various lipases has been studied to optimize reaction conditions. It has been found that mass-transport limitations can be detrimental to both the reaction rate and the enantioselectivity, highlighting the importance of the enzyme's physical preparation. diva-portal.org Glycerol (B35011) kinase has also been utilized for the kinetic resolution of 3-butene-1,2-diol through enantioselective phosphorylation, yielding both enantiomers with high enantiomeric purity (91% to >99.5% e.e.). acs.org

The use of organic solvents can be crucial for enhancing enzyme performance. For example, studies have investigated the activity of Pseudomonas cepacia lipase in organic media, showing that its activity is greatly enhanced after immobilization on a polypropylene (B1209903) support. diva-portal.org Furthermore, the modification of lipases, such as with polyethylene (B3416737) glycol (PEG), has been explored to improve activity, although it may not always lead to higher enantioselectivity. uj.edu.pl

Table 1: Factors Influencing Lipase-Catalyzed Kinetic Resolution of 3-Butene-1,2-diol

| Parameter | Effect on Enantioselectivity and Activity | References |

| Enzyme Source | Different lipases exhibit varying levels of enantioselectivity. | diva-portal.org |

| Solvent | The choice of organic solvent significantly affects enzyme performance. | diva-portal.org |

| Acyl Donor | The nature of the acyl donor influences reaction kinetics. | diva-portal.org |

| Enzyme Preparation | Immobilization and modifications can enhance activity and stability. | diva-portal.orguj.edu.pl |

This table summarizes key parameters that can be adjusted to optimize the enzymatic synthesis of this compound.

Bio-Based Synthesis Routes

Developing sustainable methods for chemical production has led to the exploration of bio-based routes for synthesizing 3-butene-1,2-diol from renewable feedstocks like erythritol (B158007).

A significant advancement in the bio-based production of 3-butene-1,2-diol is the deoxydehydration (DODH) of erythritol. rsc.orgresearchgate.net Researchers have developed a versatile and robust continuous flow procedure for this conversion. rsc.orgresearchgate.netrsc.org This method offers high selectivity and yield, with the ability to tune the process to favor either 3-butene-1,2-diol or butadiene as the main product. rsc.orgresearchgate.net

The continuous flow process operates at high temperatures (225–275 °C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes. rsc.orgresearchgate.net The ratio of the DODH reagent, such as triethyl orthoformate, to the erythritol substrate is a critical parameter in controlling the product distribution. rsc.orgresearchgate.netrsc.org For instance, using a lower equivalent of the reagent and shorter reaction times favors the formation of 3-butene-1,2-diol, while a higher excess of the reagent and longer residence times lead to increased yields of butadiene. rsc.org

This continuous flow strategy is considered a green chemical process as it starts from a bio-based polyol and can be concatenated with subsequent reactions, such as the conversion of 3-butene-1,2-diol into vinyl ethylene carbonate, an important industrial building block. researchgate.netrsc.org

Table 2: Continuous Flow DODH of Erythritol - Process Parameters and Outcomes

| Parameter | Condition | Outcome | References |

| Temperature | 225–275 °C | Influences reaction rate and selectivity. | rsc.orgresearchgate.netrsc.org |

| Residence Time | 1–15 min | Shorter times favor 3-butene-1,2-diol. | rsc.orgresearchgate.netrsc.org |

| TEOF/Erythritol Ratio | 1-2 equiv. | Lower ratio favors 3-butene-1,2-diol. | rsc.org |

| Pressure | Moderate | Enables high-temperature liquid-phase processing. | rsc.orgresearchgate.net |

This table highlights the key operational parameters and their impact on the continuous flow synthesis of 3-butene-1,2-diol from erythritol.

Detailed mechanistic and computational studies have provided valuable insights into the DODH of erythritol. rsc.orgresearchgate.net These investigations help to understand the reaction pathways and optimize conditions for desired product formation. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to explore the reaction mechanisms of DODH catalyzed by various metal complexes. acs.orgacs.org

For the conversion of erythritol, mechanistic studies suggest that the reaction proceeds through different pathways that can lead to either 3-butene-1,2-diol or butadiene. rsc.orgresearchgate.net The selectivity is highly dependent on the reaction conditions. rsc.org For example, computational and experimental work on the dehydration of 2,3-butanediol (B46004), a similar substrate, has revealed the involvement of intermediates like 1,2-epoxybutane (B156178). researchgate.netcsic.es

Mechanistic investigations into related DODH reactions have shed light on the role of catalysts and reductants. acs.orgmdpi.com For instance, studies on rhenium-catalyzed DODH have explored the catalytic cycle and the nature of the active species. mdpi.com These fundamental studies are crucial for the rational design of more efficient and selective catalysts for the bio-based production of valuable chemicals like 3-butene-1,2-diol.

Chemical Reactivity and Transformations of S 3 Butene 1,2 Diol

Reactions in Organic Synthesis

The unique structure of (S)-3-Butene-1,2-diol, featuring both hydroxyl and vinyl functionalities, enables a diverse range of reactions, including carbon-carbon bond formations and various functional group interconversions.

Heck Reactions and Their Enantioselectivity

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for forming carbon-carbon bonds. researchgate.netlibretexts.org this compound and its derivatives are effective coupling partners in these reactions. smolecule.compnas.org

A robust and scalable method for synthesizing (2R)-3-butene-1,2-diol involves a palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. pnas.orgnih.govnih.gov This process can achieve high yields and enantiomeric excess under optimized conditions. pnas.orgnih.gov For instance, using a specific palladium catalyst with a chiral ligand, (2R)-3-butene-1,2-diol was produced in 84% isolated yield with an 85% enantiomeric excess. nih.gov

The enantiopurity of the products from Heck reactions involving this compound can be influenced by the electronic properties of the coupling partner. pnas.orgnih.gov Studies have shown that while some Heck reactions proceed with high selectivity, the enantiomeric excess of the product can vary depending on the specific aryl halide used. pnas.org For example, one potential mechanism for the loss of enantiopurity involves β-hydride elimination of the hydrogen atom at the stereogenic center. pnas.org

Table 1: Selected Heck Reactions of (R)-3-Butene-1,2-diol with Various Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 14 | 75 |

| 2 | 4-Bromobenzonitrile | 16 | 88 |

| 3 | Methyl 4-bromobenzoate | 19 | 85 |

Data sourced from PNAS. pnas.org

Functionalization and Derivatization Strategies

The hydroxyl groups of this compound are key sites for functionalization and derivatization, allowing for the introduction of various chemical moieties to modify its properties and reactivity. These strategies are crucial for preparing this diol for subsequent synthetic steps.

Esterification of the hydroxyl groups in this compound is a common derivatization strategy. This can be achieved through chemical methods or, more selectively, through enzymatic processes. Lipases, for instance, can catalyze the enantioselective acylation of 3-butene-1,2-diol (B138189). tandfonline.comtandfonline.com In one study, lipase (B570770) from Candida antarctica B (CALB) showed a high preference for the (R)-enantiomer, while lipase from Pseudomonas fluorescens preferentially acylated the (S)-enantiomer. tandfonline.com This enzymatic kinetic resolution allows for the separation of the enantiomers with high purity. tandfonline.comtandfonline.com The absolute configuration of some allylic esters has been confirmed by synthesizing them from this compound. nih.gov

Derivatization can also be employed to enhance analytical detection. For example, reacting vicinal diols like 3-butene-1,2-diol with boronic acids, such as 2-bromopyridine-5-boronic acid (BPBA), forms cyclic boronic esters. nih.govresearchgate.net This derivatization significantly improves the sensitivity of detection by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

The oxidation of this compound can lead to different products depending on the reagents and conditions used. smolecule.com Selective oxidation of the secondary alcohol can yield the corresponding α-hydroxy ketone, hydroxymethylvinyl ketone (HMVK). lookchem.comchemicalbook.com Various oxidizing agents can be employed for this transformation. For instance, dimethyltin(IV)dichloride can catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in water using oxidants like dibromoisocyanuric acid (DBI) or bromine. rsc.orgresearchgate.net The catalyst is thought to activate the diol by forming a stannylene acetal. rsc.orgresearchgate.net It's also noted that primary alcohols can be selectively oxidized to carboxylic acids in the presence of secondary alcohols under specific conditions. nih.gov

The double bond in this compound can be reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to yield (S)-butane-1,2-diol. smolecule.com This transformation converts the unsaturated diol into its saturated counterpart, which can be a useful intermediate in various synthetic pathways.

Oxidation Reactions

Stereoselective Oxidation Pathways of this compound by Alcohol Dehydrogenase

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. acs.org These enzymes can exhibit high stereoselectivity, making them valuable tools in asymmetric synthesis and for understanding metabolic pathways.

Horse liver alcohol dehydrogenase (HLADH) has been shown to oxidize 3-butene-1,2-diol in a stereoselective manner. acs.orgacs.orgnih.gov The (S)-enantiomer is oxidized at a rate approximately seven times faster than the (R)-enantiomer. acs.orgacs.orgnih.gov This enzymatic oxidation is NAD-dependent and results in the formation of 1-hydroxy-2-butanone as a stable metabolite. acs.orgacs.org Another potential, but unstable, metabolite tentatively identified is 1-hydroxy-3-butene-2-one. acs.org The higher catalytic efficiency (Vmax/Km) for the oxidation of this compound compared to the (R)-enantiomer is primarily due to a significantly higher maximal reaction rate (Vmax) for the (S)-form. acs.org

Table 2: Kinetic Parameters for the Oxidation of 3-Butene-1,2-diol Enantiomers by Horse Liver Alcohol Dehydrogenase

| Substrate | Vmax (nmol/min/mg) | Km (mM) | Vmax/Km |

|---|---|---|---|

| (R)-3-Butene-1,2-diol | 130 ± 10 | 1.8 ± 0.3 | 72 |

| This compound | 880 ± 50 | 2.1 ± 0.4 | 420 |

| Racemic 3-Butene-1,2-diol | 810 ± 50 | 2.3 ± 0.4 | 350 |

Data sourced from ACS Publications. acs.org

Other enzymes, such as glycerol (B35011) kinase, have also been used for the kinetic resolution of 3-butene-1,2-diol through enantioselective phosphorylation, yielding both enantiomers with high enantiomeric purity. acs.orgacs.org Furthermore, NAD+-dependent (S)-specific secondary alcohol dehydrogenases from other microbial sources, like Nocardia fusca, have been identified that show a preference for oxidizing (S)-secondary alcohols. tandfonline.com

Formation of Metabolites (e.g., 1-Hydroxy-2-butanone, 1-Hydroxy-3-butene-2-one)

The oxidation of 3-butene-1,2-diol (BDD), a metabolite of 1,3-butadiene (B125203), by alcohol dehydrogenase (ADH) leads to the formation of several metabolites. nih.gov One stable metabolite that has been clearly identified is 1-hydroxy-2-butanone (HBO). nih.govacs.org Another potential metabolite, 1-hydroxy-3-butene-2-one (HBONE), has been tentatively identified, but its formation could not be definitively attributed to BDD oxidation, possibly due to its rapid decomposition. nih.govacs.org The formation of HBO is dependent on reaction time, protein concentration, and the presence of the cofactor NAD+. nih.gov

BDD can also be oxidized by cytochrome P450 enzymes to produce hydroxymethylvinyl ketone (HMVK), a reactive Michael acceptor. nih.govacs.orgnih.gov Due to its instability, HMVK is often trapped by conjugation with glutathione (B108866) (GSH) to form a more stable product, 1-hydroxy-2-keto-4-(S-glutathionyl)butane. nih.gov This bioactivation of BDD to HMVK has been demonstrated in mouse, rat, and human liver microsomes. nih.gov

Kinetic Characterization of Oxidation by Purified and Cytosolic Alcohol Dehydrogenase

The oxidation of 3-butene-1,2-diol (BDD) by purified horse liver alcohol dehydrogenase (ADH) is stereoselective, with the (S)-enantiomer, (S)-BDD, being oxidized at a rate approximately seven times faster than the (R)-enantiomer. nih.govacs.org This indicates a clear preference of the enzyme for the (S)-configuration.

Inhibition studies have shown that the formation of the metabolite 1-hydroxy-2-butanone (HBO) from BDD oxidation by ADH is inhibited by the inclusion of glutathione (GSH) or 4-methylpyrazole (B1673528) in the incubation mixture. nih.gov 4-methylpyrazole is a known inhibitor of ADH, and GSH can conjugate with reactive intermediates, thereby reducing the formation of HBO. nih.gov

Proposed Mechanisms of Metabolite Formation and Reactive Intermediates

The metabolism of this compound (BDD) involves several proposed pathways that generate reactive intermediates. One primary pathway is the oxidation of BDD by alcohol dehydrogenase (ADH), which is thought to initially produce 2-hydroxy-3-butenal (HBAL). oup.com This intermediate can then spontaneously rearrange to form hydroxymethylvinyl ketone (HMVK). oup.com

HMVK is a reactive Michael acceptor that can readily react with nucleophiles. nih.govacs.org Another proposed mechanism for the formation of 1-hydroxy-2-butanone (HBO) from BDD oxidation involves the generation of several potentially reactive intermediates. nih.govacs.org The exact nature of all these intermediates is still under investigation, but their formation is considered a key step in the subsequent reactions. nih.gov

BDD can also be oxidized by cytochrome P450 enzymes to yield HMVK directly. nih.govnih.gov Furthermore, BDD can be oxidized to 1,2-dihydroxy-3,4-epoxybutane (EBD), another reactive metabolite. nih.govacs.org The formation of these reactive species, such as HMVK and EBD, is a critical aspect of BDD's metabolic activation. nih.govoup.com

Formation of Urinary Mercapturic Acid Metabolites

Evidence for Hydroxymethylvinyl Ketone Formation in Vivo

The in vivo formation of hydroxymethylvinyl ketone (HMVK) from 3-butene-1,2-diol (BDD) is supported by the identification of specific mercapturic acid metabolites in the urine of animals administered BDD. nih.gov HMVK, being a reactive Michael acceptor, is readily conjugated with glutathione (GSH), a process that ultimately leads to the excretion of mercapturic acids. oup.comnih.gov

Studies in mice and rats have shown that after the administration of BDD, several HMVK-derived mercapturic acids are excreted in the urine. nih.gov The presence of these specific metabolites provides strong evidence that BDD is oxidized to HMVK within the body. nih.gov Furthermore, the amounts of these mercapturic acids were found to be dose-dependent, indicating a clear metabolic relationship between BDD and HMVK formation. nih.gov At lower doses of BDD, a greater fraction of the administered dose was converted to these mercapturic acids, suggesting that HMVK formation is a significant metabolic pathway for BDD, particularly at lower exposure levels. nih.gov

Identification of HMVK-Derived Mercapturic Acids

Four specific mercapturic acids derived from hydroxymethylvinyl ketone (HMVK) have been identified in the urine of mice and rats treated with 3-butene-1,2-diol (BDD). nih.gov These are:

4-(N-acetyl-l-cystein-S-yl)-1,2-dihydroxybutane (DHB)

4-(N-acetyl-l-cystein-S-yl)-1-hydroxy-2-butanone (HB)

3-(N-acetyl-l-cystein-S-yl)propan-1-ol (POH)

3-(N-acetyl-l-cystein-S-yl)propanoic acid (PA) nih.gov

The identification of these compounds was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis and comparison with synthetic standards. nih.gov

There are species-specific differences in the excretion patterns of these metabolites. In mice, DHB is the major mercapturic acid excreted. nih.gov In contrast, rats excrete comparable amounts of DHB and HB. nih.gov The levels of POH and PA were significantly lower than DHB or HB in both species. nih.gov This difference in the excretion of DHB and HB is thought to be due to variations in the capacity of mice and rats to reduce HB to DHB. nih.gov

Table 1: HMVK-Derived Mercapturic Acids Identified in Urine

| Mercapturic Acid | Abbreviation | Major Metabolite In |

|---|---|---|

| 4-(N-acetyl-l-cystein-S-yl)-1,2-dihydroxybutane | DHB | Mice |

| 4-(N-acetyl-l-cystein-S-yl)-1-hydroxy-2-butanone | HB | Rats (equivalent to DHB) |

| 3-(N-acetyl-l-cystein-S-yl)propan-1-ol | POH | Minor in both species |

| 3-(N-acetyl-l-cystein-S-yl)propanoic acid | PA | Minor in both species |

Cyclization and Carbonation Reactions

This compound can undergo cyclization reactions. For instance, the iodocyclization of N-tosyl carbamates derived from secondary α-allenic alcohols, which are structurally related, can lead to the formation of trans imino carbonates that are then hydrolyzed to syn-1,2-diols. cdnsciencepub.com Palladium-catalyzed tandem allylic substitution/cyclization of benzene-1,2-diol with a derivative of but-2-ene-1,4-diol results in the formation of a heterocyclic compound. rsc.org

In the context of carbonation, this compound can be converted to its corresponding cyclic carbonate, 4-vinyl-1,3-dioxolan-2-one (B1349326) (vinyl ethylene (B1197577) carbonate). researchgate.net This reaction is significant as vinyl ethylene carbonate is an important industrial building block. researchgate.net The carbonation can be achieved using a supported organocatalyst. researchgate.net The reaction of diols with carbon dioxide under basic conditions is a known method for producing cyclic carbonates of varying ring sizes. mdpi.com

Synthesis of Cyclic Organic Carbonates (e.g., 4-Vinyl-1,3-dioxolan-2-one)

A significant application of this compound is its conversion to the corresponding cyclic carbonate, (S)-4-vinyl-1,3-dioxolan-2-one, also known as (S)-vinyl ethylene carbonate. wikipedia.orgresearchgate.net This transformation is of industrial interest as cyclic carbonates are important building blocks for polymers and serve as electrolytes in lithium-ion batteries. wikipedia.orgresearchgate.net

The synthesis can be achieved through the reaction of this compound with various carbonyl sources. One common method involves the use of dialkyl carbonates, such as dimethyl carbonate, in the presence of a basic catalyst. Another approach is the direct reaction with carbon dioxide. wikipedia.org

Continuous flow processes have been developed for the synthesis of 4-vinyl-1,3-dioxolan-2-one from 3-butene-1,2-diol, offering an efficient and scalable production method. chemdad.comresearchgate.netlookchem.com For instance, a continuous flow procedure for the deoxydehydration of biobased erythritol (B158007) to 3-butene-1,2-diol can be directly followed by a carbonation step to yield 4-vinyl-1,3-dioxolan-2-one. researchgate.netlookchem.com

The reaction of 3,4-epoxy-1-butene can also lead to the formation of the cyclic carbonate. pnas.org Interestingly, under certain palladium-catalyzed conditions initially reported to produce the cyclic carbonate, (2R)-3-butene-1,2-diol was obtained as the major product upon hydrolysis of the intermediate carbonate. pnas.org

Table 1: Synthesis of 4-Vinyl-1,3-dioxolan-2-one from 3-Butene-1,2-diol

| Reactant(s) | Catalyst/Reagent | Product | Key Features | Reference(s) |

| 3-Butene-1,2-diol, Dimethyl Carbonate | Basic Catalyst | 4-Vinyl-1,3-dioxolan-2-one | High purity product via a simple separation process. | |

| 3-Butene-1,2-diol, Carbon Dioxide | Not specified | 4-Vinyl-1,3-dioxolan-2-one | Direct carbonation method. | wikipedia.org |

| Erythritol (precursor to 3-Butene-1,2-diol) | Supported Organocatalyst | 4-Vinyl-1,3-dioxolan-2-one | Continuous flow process from a biobased precursor. | researchgate.net |

Organocatalytic Approaches for Carbonation

The use of organocatalysts for the carbonation of diols, including 3-butene-1,2-diol, represents a more sustainable and metal-free alternative to traditional methods. researchgate.netresearchgate.net These catalysts are often employed in the reaction of diols with sources like dimethyl carbonate or directly with carbon dioxide.

Research has shown that various organic superbases can effectively catalyze the transesterification of dimethyl carbonate with 1,2-diols under continuous flow conditions. researchgate.net For the carbonation of glycerol, a related 1,2-diol, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), guanidines like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base), and phosphazenes have demonstrated high efficiency. researchgate.netresearchgate.net Barton's base, in particular, has been highlighted as a highly efficient organocatalyst. researchgate.net

In the context of producing 4-vinyl-1,3-dioxolan-2-one from 3-butene-1,2-diol derived from erythritol, a supported organocatalyst is utilized in the carbonation step within a continuous flow system. researchgate.netlookchem.com While the specific organocatalyst for this direct transformation is noted as "supported," detailed studies on various organocatalysts for similar reactions provide insight into effective catalyst types. For example, 1,3-dimethylimidazolium (B1194174) iodide has shown high catalytic efficiency for the synthesis of a range of cyclic carbonates from epoxides and CO2 under mild conditions. researchgate.netmdpi.com

Table 2: Organocatalysts for Carbonation Reactions

| Catalyst | Reactants | Key Findings | Reference(s) |

| Supported Organocatalyst | 3-Butene-1,2-diol | Used in a continuous flow process for carbonation. | researchgate.netlookchem.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Glycerol, Dimethyl Carbonate | Effective organocatalyst for transesterification. | researchgate.net |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base) | Glycerol, Dimethyl Carbonate | Highly efficient, providing high selectivity and conversion in short reaction times. | researchgate.netresearchgate.net |

| 1,3-Dimethylimidazolium iodide | Various Epoxides, CO2 | High catalytic efficiency for a broad range of cyclic carbonates under mild conditions. | researchgate.netmdpi.com |

Catalytic Applications and Role in Asymmetric Catalysis

(S)-3-Butene-1,2-diol as a Chiral Building Block

This compound is widely recognized as a fundamental chiral building block in organic synthesis. smolecule.com Its utility stems from the presence of two stereochemically defined hydroxyl groups and a vinyl group, which allow for a variety of chemical transformations in a stereo- and chemoselective manner. pnas.org This makes it an important precursor for pharmaceuticals and agrochemicals. smolecule.com

Precursor for Chiral Intermediates

The structure of this compound allows it to be a versatile precursor for a range of other chiral intermediates. smolecule.compnas.org For instance, it can be transformed into single-enantiomer vinylglycols, which are highly valued polyfunctional chiral synthons. pnas.org One notable transformation is its conversion to enantiomerically pure 3,4-epoxy-1-butene. This is achieved by first creating a key intermediate, the single enantiomer 2-hydroxy-3-butenyl tosylate, from this compound. The subsequent ring-closure of this hydroxytosylate yields the desired epoxide. researchgate.net Another approach involves its conversion to a cyclic carbonate intermediate, which can then be hydrolyzed to the diol, a method that helps to avoid the loss of enantiomeric purity. researchgate.net

Furthermore, this compound has been instrumental in the synthesis of other valuable chiral molecules. A robust and scalable palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene uses water as a cosolvent to produce (R)-3-butene-1,2-diol, the enantiomer of the subject compound, in high yield and enantiomeric excess. pnas.org This demonstrates the compound's role within a network of related chiral synthons. The utility of these vinylglycols is highlighted by their application as intermediates in the preparation of pharmaceutical agents for various therapeutic areas, including HIV protease inhibitors, immunosuppressants, and oncology treatments. pnas.org

Application in the Synthesis of Chiral DNA Adducts

This compound is implicated in the formation of chiral DNA adducts, which are critical in understanding the genotoxicity of certain environmental pollutants like 1,3-butadiene (B125203). 1,3-Butadiene is metabolized in the body to various epoxides, including 1,2-epoxy-3-butene (EB) and 1,2,3,4-diepoxybutane (DEB). rutgers.eduacs.org The hydrolysis of EB, catalyzed by epoxide hydrolases, leads to the formation of 3-butene-1,2-diol (B138189). chemicalbook.com This diol is then further metabolized to 3,4-epoxy-1,2-butanediol, a DNA-reactive intermediate. researchgate.net

Research has shown that EB alkylates the N6 exocyclic nitrogen of adenine (B156593) in DNA to form N6-(hydroxy-3-buten-1-yl)-2'-deoxyadenosine adducts. acs.org Specifically, synthetic routes have been developed to create DNA strands containing site- and stereospecific (2S)-N6-(2-Hydroxy-3-buten-1-yl)-2'-deoxyadenosine adducts. acs.org The synthesis of one such oligodeoxynucleotide involved coupling a 6-chloropurine-containing DNA strand with 1-aminobut-3-en-2-ol, a derivative closely related to this compound. acs.org The resulting adduct, when incorporated into a DNA duplex, was found to be positioned in the major groove, demonstrating how such modifications can impact DNA structure. acs.org

The ultimate carcinogenic metabolite of 1,3-butadiene, DEB, is also known to form various DNA adducts, including exocyclic adenine lesions. rutgers.edu While DEB is a more direct precursor to many of these adducts, the metabolic pathway proceeding through 3-butene-1,2-diol represents a significant route to the formation of genotoxic species. researchgate.net

Integration into Asymmetric Synthesis Methodologies

The utility of this compound extends beyond its role as a simple precursor. It is actively integrated into several powerful asymmetric synthesis methodologies, leveraging its inherent chirality to influence the stereochemical outcome of catalytic reactions.

Role in the Enantioselective Synthesis of Epoxides and Carboxylic Acids

This compound has been demonstrated to be an effective catalytic chiral molecule in the asymmetric synthesis of epoxides and carboxylic acids. Enantiomerically pure epoxides and their corresponding vicinal diols are highly sought-after building blocks for bioactive compounds in the pharmaceutical and agrochemical industries due to their chemical versatility. ucanr.eduwur.nl The synthesis of these compounds often relies on enantioselective methods, such as the epoxidation of alkenes or the kinetic resolution of racemic epoxides. wur.nl this compound can play a role in these processes, for example, by serving as a chiral starting material for the synthesis of more complex chiral ligands or catalysts that direct the stereochemical course of the epoxidation or ring-opening reactions.

The reaction of an alkene with a peroxycarboxylic acid is a common method for synthesizing epoxides, also known as oxacyclopropanes. libretexts.org In an aqueous environment, these epoxides can be hydrolyzed to form vicinal diols. libretexts.org The use of chiral catalysts or reagents derived from molecules like this compound can render these transformations enantioselective, yielding optically active epoxides or diols.

Enzymatic Catalytic Enantioselective Activity

Enzymes are powerful tools in asymmetric synthesis due to their high enantioselectivity. This compound is a substrate in enzymatic reactions that exhibit high enantioselectivity. For instance, the kinetic chiral resolution of racemic 3-butene-1,2-diol has been successfully achieved using enantioselective phosphorylation catalyzed by the enzyme glycerol (B35011) kinase (EC 2.7.1.30). acs.org In this process, the enzyme selectively phosphorylates one enantiomer, allowing for the separation of both the phosphorylated product and the unreacted enantiomer in high enantiomeric purity. acs.org This chemoenzymatic approach provides access to both (R)- and this compound with excellent enantiomeric excess (>99.5% ee) and in good yields. acs.org

Lipases are another class of enzymes widely used for the resolution of chiral alcohols. The enantioselectivity of lipases, such as Candida antarctica lipase (B570770) B (CALB), can be influenced by various parameters, including the solvent. diva-portal.org Enzymatic resolution of 3-butene-1,2-diol in organic solvents has been studied to optimize reaction conditions for producing enantiomerically pure forms. diva-portal.org Furthermore, epoxide hydrolases have been used in ionic liquids to catalyze the enantioselective hydrolysis of epoxides to form chiral 1,2-diols, a process that can be more efficient and selective than in traditional aqueous media. ucanr.edu

Table 1: Enzymatic Resolution of 3-Butene-1,2-diol

| Enzyme | Reaction Type | Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Glycerol Kinase | Kinetic Chiral Resolution (Phosphorylation) | Isolation of both enantiomers | >99.5% | acs.org |

| Lipases (e.g., CALB) | Kinetic Chiral Resolution (Esterification) | Production of optically active alcohol and ester | Varies with conditions | diva-portal.org |

Catalytic Asymmetric Allylic Esterification

This compound has been used to establish the absolute configuration of products in catalytic asymmetric allylic esterification reactions. nih.gov This type of reaction is crucial for synthesizing branched allylic esters, which are valuable synthetic intermediates. nih.gov A highly general method involves the reaction of trichloroacetimidate (B1259523) derivatives of prochiral (Z)-allylic alcohols with carboxylic acids in the presence of a palladium(II) catalyst. nih.gov This process yields 3-acyloxy-1-alkenes in high yields and enantiomeric purity. nih.gov

In a study developing this methodology, the absolute configuration of a resulting chiral allylic ester, (S)-3-acetoxy-1-pentene, was definitively confirmed by its independent synthesis starting from this compound. nih.gov This correlation underscores the importance of having access to well-defined chiral building blocks like this compound to validate new asymmetric catalytic methods.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Butene-1,2-diol |

| 1,2,3,4-diepoxybutane (DEB) |

| 1,2-epoxy-3-butene (EB) |

| 1-aminobut-3-en-2-ol |

| 1,3-butadiene |

| 2-hydroxy-3-butenyl tosylate |

| 3,4-epoxy-1-butene |

| 3,4-epoxy-1,2-butanediol |

| 3-acyloxy-1-alkenes |

| 3-butene-1,2-diol |

| 6-chloropurine |

| N6-(hydroxy-3-buten-1-yl)-2'-deoxyadenosine |

| (S)-3-acetoxy-1-pentene |

| peroxycarboxylic acid |

| trichloroacetimidate |

| Adenine |

| Carboxylic Acids |

| Epoxides |

| Glycerol |

| Vicinal diols |

Biological and Toxicological Research on S 3 Butene 1,2 Diol

Status as a Metabolite of 1,3-Butadiene (B125203)

(S)-3-Butene-1,2-diol, also referred to as BDD, is a significant metabolite of the industrial chemical and environmental pollutant 1,3-butadiene. nih.govfrontiersin.orgncl.ac.ukscience.gov 1,3-Butadiene is recognized as a potent carcinogen in animal studies and is associated with an increased risk of cancer in humans, particularly leukemia. researchgate.netacs.org The toxicity and carcinogenicity of 1,3-butadiene are not caused by the parent compound itself, but rather by its reactive electrophilic metabolites formed within the body. researchgate.net this compound is one of these key intermediate metabolites, formed through a major metabolic pathway following exposure to 1,3-butadiene. frontiersin.orgresearchgate.net Its presence serves as a biomarker for exposure to 1,3-butadiene. researchgate.net

The formation of this compound from 1,3-butadiene is a two-step enzymatic process primarily occurring in the liver. nih.govfrontiersin.orgresearchgate.netrcsb.org

Oxidation by Cytochrome P450: The initial step involves the oxidation of 1,3-butadiene by microsomal cytochrome P450 (CYP) enzymes, particularly isozymes like CYP2E1 and CYP2A6. researchgate.net This reaction introduces an oxygen atom across one of the double bonds, forming the electrophilic epoxide, 3,4-epoxy-1-butene (also known as 1,2-epoxy-3-butene or butadiene monoxide). frontiersin.orgresearchgate.net

Hydrolysis by Epoxide Hydrolase: The resulting 3,4-epoxy-1-butene is a substrate for the enzyme microsomal epoxide hydrolase. frontiersin.orgrcsb.orgirb.hr This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to yield 3-butene-1,2-diol (B138189). nih.gov This hydrolysis is considered a major detoxification pathway for 3,4-epoxy-1-butene in humans. frontiersin.org

Table 1: Metabolic Pathway from 1,3-Butadiene to 3-Butene-1,2-diol

| Step | Precursor | Enzyme | Product |

| 1 | 1,3-Butadiene | Cytochrome P450 | 3,4-Epoxy-1-butene |

| 2 | 3,4-Epoxy-1-butene | Epoxide Hydrolase | 3-Butene-1,2-diol |

This metabolic conversion is stereoselective, and the (S)-enantiomer of 3-butene-1,2-diol is oxidized by alcohol dehydrogenase at a significantly higher rate than its (R)-counterpart. nih.govfrontiersin.org

The genotoxicity of 1,3-butadiene is primarily attributed to its ultimate carcinogenic metabolites, which can form DNA adducts. researchgate.net One such metabolite is 3,4-epoxybutane-1,2-diol (EBD), a mutagenic epoxide. researchgate.netresearchgate.net 3-Butene-1,2-diol can be further oxidized by cytochrome P450 enzymes to form this toxic EBD. researchgate.netresearchgate.net The genotoxic potential of these epoxides has been demonstrated in both human and rodent studies. researchgate.net The relative mutagenic potencies of the key metabolites are generally ranked as 1,2:3,4-diepoxybutane (DEB) >> 3,4-epoxy-1-butene (EB) > 3,4-epoxybutane-1,2-diol (EBD). researchgate.net

Furthermore, 3-butene-1,2-diol can be oxidized by alcohol dehydrogenase to form potentially reactive intermediates, such as 1-hydroxy-3-butene-2-one and hydroxymethylvinyl ketone, which can contribute to cellular toxicity. nih.govfrontiersin.orgncl.ac.uk Therefore, the metabolism of 3-butene-1,2-diol represents a significant pathway contributing to the hazardous effects associated with 1,3-butadiene exposure. nih.govscience.gov

Pathways of Formation from 1,3-Butadiene (e.g., Cytochrome P450 and Epoxide Hydrolase)

Interaction with Biological Systems

This compound acts as a mechanism-based inactivator, or suicide substrate, for coenzyme B12-dependent dehydratase enzymes, such as diol dehydratase and glycerol (B35011) dehydratase. ncl.ac.ukresearchgate.netncl.ac.uk This inactivation is rapid, irreversible, and occurs without the enzyme completing its normal catalytic cycle. nih.gov The process begins with the compound acting as a competitive inhibitor, binding to the enzyme's active site. researchgate.net However, once bound, it triggers a series of events that leads to the permanent deactivation of the enzyme. nih.govresearchgate.net

The inactivation mechanism involves the irreversible cleavage of the cobalt-carbon (Co-C) bond within the enzyme's essential coenzyme B12 (adenosylcobalamin). nih.gov This bond cleavage is a critical step, as it damages the cofactor, rendering the enzyme non-functional. nih.gov While the apoenzyme (the protein portion) is not damaged, the loss of a functional coenzyme results in the inactivation of the holoenzyme. nih.gov

Kinetic studies have quantified the interaction between 3-butene-1,2-diol and glycerol dehydratase. The compound exhibits competitive inhibition, and specific parameters for this inactivation have been determined. researchgate.net

Table 2: Kinetic Parameters for Inactivation of Glycerol Dehydratase by 3-Butene-1,2-diol

| Parameter | Value | Description |

| Ki | 0.21 mM | The competitive inhibition constant, representing the concentration of the inhibitor required to produce half-maximum inhibition. researchgate.net |

| kinact (ki) | 5.0 x 10-2 s-1 | The maximum rate constant of inactivation. researchgate.net |

The mechanism-based inactivation of coenzyme B12-dependent glycerol dehydratase by 3-butene-1,2-diol is a radical-mediated process. nih.govresearchgate.net The process is initiated by the homolytic cleavage of the coenzyme's Co-C bond, which is the standard first step in this enzyme family's catalytic cycle. This generates a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, in this case, 3-butene-1,2-diol. researchgate.net

This hydrogen abstraction creates a substrate-derived organic radical. researchgate.net Computational studies and EPR (Electron Paramagnetic Resonance) data suggest that the spin density of this observed radical is located near the C1 atom of the diol. researchgate.net In a normal substrate reaction, this substrate radical would rearrange to a product radical, which would then re-abstract a hydrogen atom from 5'-deoxyadenosine (B1664650) to yield the final product and regenerate the adenosyl radical. researchgate.net

However, in the case of 3-butene-1,2-diol, the resulting product radical is stabilized by the adjacent unsaturated bond. nih.gov This stabilization is believed to prevent the radical from efficiently back-abstracting the hydrogen atom from 5'-deoxyadenosine to complete the catalytic cycle. nih.govresearchgate.net This interruption of the cycle, where the radical intermediate is trapped or converted to other unidentified products, leads to the irreversible cleavage of the coenzyme and the ultimate inactivation of the enzyme. nih.govresearchgate.net The enzyme essentially binds the diol in a way that prevents the efficient transformation and release of the radical intermediate, leading to its own "suicide". researchgate.net

Kinetic Parameters of Inhibition

Substrate in Enzymatic Studies to Elucidate Hydrolase Mechanisms

This compound is a product of the enzymatic hydrolysis of butadiene monoxide, a reactive epoxide metabolite of 1,3-butadiene. acs.orglookchem.com This conversion is catalyzed by epoxide hydrolases (EHs), a class of enzymes crucial for the detoxification of epoxides. acs.orglookchem.com The study of the formation of 3-butene-1,2-diol and related vicinal diols from their corresponding epoxides serves as a model system to understand the mechanisms, stereoselectivity, and substrate specificity of these important enzymes.

Research in this area often involves the use of racemic or prochiral epoxides as substrates for various epoxide hydrolases, including soluble and microsomal forms from different species and microorganisms. nih.govresearchgate.net For instance, studies on the hydrolysis of racemic 3,3-dimethyl-1,2-butene oxide have been used to probe the efficiency and enantioselectivity of epoxide hydrolases from sources like cress, mouse, and rat. nih.gov These investigations reveal that the enzymatic reaction can proceed with high enantioselectivity, preferentially forming one enantiomer of the diol, which helps in mapping the active site and understanding the catalytic mechanism of the enzyme. nih.gov

Furthermore, computational design and molecular dynamics simulations have been employed to engineer variants of epoxide hydrolases, such as limonene (B3431351) epoxide hydrolase, to control the enantioselectivity of diol formation from meso-epoxides like cis-2,3-butene oxide. researchgate.net By creating enzyme variants that produce specific enantiomers of the corresponding diol, researchers can elucidate the structural features of the enzyme that govern stereochemical outcomes. researchgate.net The analysis of the resulting diol products, including their enantiomeric purity, provides direct insight into the enzyme's mechanism, such as the preferred site of nucleophilic attack by water on the epoxide ring. nih.govresearchgate.net The enzymatic resolution of substrates like 2-acetoxybut-3-enyl tosylate, a precursor to 3-butene-1,2-diol, using lipases also contributes to understanding hydrolase enantioselectivity. researchgate.net

Toxicological Profiles and Mechanisms

Acute Toxicity Studies in Animal Models

Acute toxicity studies have been conducted in male Sprague-Dawley rats and B6C3F1 mice to characterize the immediate effects of BDD exposure. oup.comnih.gov These studies revealed significant species-specific differences in sensitivity.

In a key study, rats administered a single dose of 250 mg/kg BDD exhibited significant toxicity, including mortality. oup.comnih.gov Out of four rats treated at this dose, two died within 24 hours. oup.com These animals also showed signs of lethargy and seizures. oup.com In contrast, mice given the same dose did not experience any mortality. oup.comnih.gov

| Species | Dose (mg/kg) | Observation Time (hours) | Mortality | Key Clinical Signs |

| Sprague-Dawley Rat | 250 | 24 | 50% (2 out of 4) | Lethargy, seizures, hypoglycemia oup.com |

| B6C3F1 Mouse | 250 | 24 | 0% | Modest alterations in liver integrity tests oup.com |

Hepatic and Extrahepatic Effects of this compound Exposure

The liver is a primary target organ for BDD-induced toxicity, particularly in rats. oup.com No lesions were detected in extrahepatic tissues in the acute toxicity studies. oup.com

Exposure to 250 mg/kg BDD in rats led to significant liver damage, characterized by lesions, hypoglycemia, and alterations in liver integrity tests within 4 hours. oup.com A critical biochemical effect observed was the substantial depletion of hepatic glutathione (B108866) (GSH) and its oxidized form, glutathione disulfide (GSSG). oup.com In rats, hepatic GSH and GSSG levels were significantly depleted at both 1 and 4 hours post-treatment with 250 mg/kg BDD. oup.com This sustained depletion of glutathione, a key cellular antioxidant, is believed to be a major factor in the observed hepatotoxicity. oup.comnih.gov The depletion of GSH and GSSG preceded the onset of hypoglycemia and liver damage. oup.com

Mice administered the same dose also showed an initial depletion of hepatic GSH and GSSG at 1 hour, but these levels recovered by the 4-hour mark. oup.com This transient effect in mice correlates with their lower sensitivity to BDD-induced hepatotoxicity. oup.com The plasma half-life of BDD was found to be four times longer in rats than in mice, which may contribute to the sustained depletion of hepatic glutathione and the higher sensitivity of rats to liver damage. oup.comnih.gov

| Species | Dose (mg/kg) | Time Point (hours) | Hepatic GSH Level | Hepatic GSSG Level | Liver Lesions |

| Sprague-Dawley Rat | 250 | 1 | Significantly depleted oup.com | Significantly depleted oup.com | Not reported |

| 4 | Significantly depleted oup.com | Significantly depleted oup.com | Present oup.com | ||

| B6C3F1 Mouse | 250 | 1 | Significantly depleted oup.com | Significantly depleted oup.com | Absent oup.com |

| 4 | Recovered oup.com | Recovered oup.com | Absent oup.com |

Genotoxicity Assessments

Investigations into the genotoxicity of 3-butene-1,2-diol have been conducted to determine its potential to cause genetic damage. Studies suggest that the hydrolysis-detoxification pathway of 1,3-butadiene, which forms BDD, is a significant contributor to mutagenicity at high exposure levels of the parent compound in both mice and rats. nih.gov However, studies focusing specifically on BDD itself have shown different results. One study that examined the frequency of micronucleated erythrocytes in bone marrow found that BDD was not genotoxic to either adult or immature rats. researchgate.net

Influence of Co-Exposure to Other Chemicals (e.g., n-Hexane) on Toxicity

Industrial exposures often involve mixtures of chemicals, which can alter the toxicokinetics and toxicodynamics of individual compounds. The co-exposure of 3-butene-1,2-diol with n-hexane has been studied because they share common biotransformation pathways. researchgate.net Research suggests that co-exposure to n-hexane may reduce the acute toxicity of BDD in adult rats. researchgate.net This attenuating effect could be due to competitive inhibition of metabolic pathways that might otherwise bioactivate BDD to more toxic metabolites. researchgate.net

Applications of S 3 Butene 1,2 Diol in Advanced Materials and Specialized Syntheses

Role as a Chiral Building Block in Pharmaceutical Synthesis

(S)-3-Butene-1,2-diol, also referred to as (S)-3,4-dihydroxy-1-butene, is a highly valued chiral building block in asymmetric synthesis for the pharmaceutical industry. pnas.orgsmolecule.com Its stereochemistry is crucial for creating single-enantiomer compounds, which is a significant demand in modern medicine to enhance drug efficacy and specificity. pnas.org The molecule is described as a versatile polyfunctional chiral synthon, meaning it can be manipulated in a highly stereo- and chemoselective manner to form a wide variety of other complex chiral structures. pnas.org

Research has demonstrated its utility as a key intermediate in the synthesis of pharmaceutical agents across several important therapeutic areas. pnas.org The enantiomerically pure diol is particularly noted for its application in developing treatments for HIV, cancer, and immune system disorders. pnas.org It is also effective in the synthesis of other critical chiral molecules like epoxides and carboxylic acids. The demand for such enantiomerically pure compounds has driven the development of efficient, scalable methods for the synthesis of this compound itself, such as the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. pnas.org

Table 1: Pharmaceutical Areas Involving this compound as an Intermediate

| Therapeutic Area | Application of this compound | Source(s) |

|---|---|---|

| Oncology | Intermediate in the synthesis of anti-cancer agents. | pnas.org |

| Immunosuppression | Used as a building block for immunosuppressant drugs. | pnas.org |

| Antiviral (HIV) | Serves as a precursor for HIV protease inhibitors. | pnas.org |

Utility in Agrochemical Development

This compound is recognized for its utility as a building block in the synthesis of agrochemicals. smolecule.com Its chiral nature makes it a valuable precursor for creating complex, stereospecific molecules that can be used in crop protection and management. smolecule.com Companies that specialize in chemical research, development, and manufacturing supply this compound and its derivatives as intermediates for the agrochemical sector. While its role as a precursor is established, specific examples of commercial agrochemical products derived directly from this compound are not extensively detailed in publicly available research. However, the related compound, 2-butene-1,4-diol, is used as a building block in the synthesis of pesticides, highlighting the general importance of butenediols in this industry. guidechem.comevitachem.com

Potential in Polymer Chemistry

The chemical structure of this compound, with its reactive vinyl and hydroxyl groups, presents potential for its use in polymer chemistry.

This compound is a reactive monomer that has been observed to gradually polymerize at room temperature. haz-map.com This reactivity indicates its potential to act as a monomer for the formation of poly(3-butene-1,2-diol). The presence of both a double bond and hydroxyl groups allows for different polymerization pathways, including addition polymerization through the vinyl group or polycondensation reactions involving the diol functionality.

While this compound possesses the necessary functional groups for the synthesis of unsaturated telechelic polyethers, the available research literature primarily focuses on other isomers for this application. Specifically, the catalytic condensation of cis-2-butene-1,4-diol (B44940) has been shown to generate unsaturated telechelic polyether diols with molecular weights ranging from 400 to 4600 g/mol . nih.gov These oligomers, derived from the 1,4-diol isomer, are useful as chain extenders and macromonomers in the synthesis of block copolymers. nih.gov Similar research into creating telechelic polyesters has also utilized cyclic polyesters derived from cis-2-butene-1,4-diol. researchgate.net

Monomer in Poly(2-butene diol) Formation

Synthesis of Substituted Oxazolidinone Ligands for RNA Targeting

A significant application of this compound is in the synthesis of substituted oxazolidinone ligands designed to target medically relevant RNA molecules. haz-map.comacs.org Oxazolidinones are an important class of compounds, and their 4,5-disubstituted variants have shown the ability to bind to highly conserved regions of bacterial RNA, such as the T box antitermination system found primarily in Gram-positive bacteria.

The synthesis of these specific enantiomeric oxazolidinone ligands uses this compound as the chiral starting material. The process involves a multi-step sequence that leverages the diol's stereochemistry to produce the final ligand with the correct spatial arrangement of atoms for effective RNA binding.

Table 2: Simplified Synthetic Pathway to (4S,5R)-Oxazolidinone Ligand

| Step | Starting Material | Key Reagents/Process | Product | Source(s) |

|---|---|---|---|---|

| 1 | This compound | Trityl chloride, Et3N, DMAP | (S)-4-(trityloxymethyl)but-3-en-2-ol ((S)-8) | |

| 2 | (S)-8 | p-Nitrophenyl chloroformate, then Sodium azide | Azidoformate ((R)-3) | |

| 3 | (R)-3 | Thermal intramolecular aziridination | Bicyclic aziridine (B145994) ((4S,5R)-4) | |

| 4 | (4S,5R)-4 | N-phenyl piperazine, then acidic cleavage of trityl group | (4S,5R)-10 oxazolidinone alcohol | |

| 5 | (4S,5R)-10 | Phenylacetyl chloride or 4-acetylphenyl isocyanate | Final 4,5-disubstituted oxazolidinone ligand |

This synthetic route demonstrates the critical role of this compound in accessing enantiomerically pure therapeutic candidates that function by targeting RNA.

Analytical Methodologies for S 3 Butene 1,2 Diol and Its Metabolites

Gas Chromatographic (GC) Determination in Biological Samples

Urine Sample Analysis for Biomonitoring of 1,3-Butadiene (B125203) Exposure

(S)-3-Butene-1,2-diol is a significant metabolite of the industrial chemical and environmental contaminant 1,3-butadiene. nih.govnih.govsemanticscholar.org Consequently, its measurement in urine serves as a valuable biomarker for assessing exposure to this carcinogen. nih.govnih.gov Analytical methods have been developed to detect and quantify 3-butene-1,2-diol (B138189) in the urine of rats exposed to various concentrations of 1,3-butadiene via inhalation. nih.gov Studies have demonstrated a linear relationship between the concentration of 1,3-butadiene exposure and the subsequent excretion of 3-butene-1,2-diol in urine. nih.gov This linear excretion suggests that at the exposure levels tested, there was no saturation of metabolic pathways or accumulation of either 1,3-butadiene or 3-butene-1,2-diol in the body. nih.gov In addition to B-diol, other metabolites of 1,3-butadiene, such as mercapturic acids (e.g., DHBMA and MHBMA), are also used as biomarkers of exposure and are often analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com

Sample Preparation and Extraction Efficiencies

Effective sample preparation is critical for the accurate GC analysis of 3-butene-1,2-diol from complex biological matrices like urine and blood. nih.govtera.org For urine samples, a liquid-liquid extraction method has proven to be highly efficient. nih.gov Saturation of the urine sample with sodium chloride followed by extraction with isopropanol (B130326) as the solvent resulted in a high recovery of the analyte. nih.gov For blood samples, a different approach is taken where aliquots are first spiked with an internal standard (B-diol-D8). tera.org After removing erythrocytes by centrifugation, the supernatant is treated with acetonic n-butylboronic acid. The resulting butylboronate of B-diol is then extracted with ethyl acetate (B1210297) for GC/MS analysis. tera.org

| Biological Matrix | Preparation/Extraction Method | Solvent | Extraction Efficiency | Reference |

|---|---|---|---|---|

| Urine | Liquid-liquid extraction with NaCl saturation | Isopropanol | 95% (at 2.2 µg/mL) | nih.gov |

| Blood | Derivatization with n-butylboronic acid followed by extraction | Ethyl Acetate | Not specified | tera.org |

Detection and Quantification Limits

The sensitivity of the GC method allows for the detection of 3-butene-1,2-diol at low concentrations, which is essential for biomonitoring studies where exposure levels may be minimal. The method has been validated for linearity over a wide range of concentrations. nih.gov

| Analytical Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Urine | 0.08 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | Urine | 0.11 µg/mL | nih.gov |

| Linear Range | Urine | 0.11 to 486 µg/mL (R=0.9987) | nih.gov |

| Limit of Detection (LOD) | Blood | 20 nmol/L | tera.org |

Integration of On-line and Off-line Analytical Protocols for Reaction Monitoring

The synthesis and conversion of this compound can be monitored using a combination of on-line and off-line analytical techniques, providing a comprehensive understanding of the reaction dynamics. lookchem.com This dual approach is particularly valuable in continuous flow chemical processes. lookchem.comrsc.org

On-line monitoring , often utilizing techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), allows for real-time analysis of the reaction mixture. rsc.orgresearchgate.net This provides immediate feedback on the consumption of reactants and the formation of products and intermediates, which is crucial for process optimization and control. researchgate.net

Off-line analysis , typically involving methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), complements the on-line data. riurbans.eu Aliquots are taken from the reaction at specific time points and analyzed separately. This allows for more detailed and quantitative analysis, including the identification and quantification of minor byproducts and the determination of enantiomeric purity, which may not be possible with on-line methods. riurbans.eu

A notable example is the continuous flow procedure for the deoxydehydration of bio-derived erythritol (B158007) to produce 3-butene-1,2-diol. This process successfully integrated on-line IR spectroscopy with off-line GC analysis for reaction monitoring and product quantification, demonstrating a robust strategy for developing bio-based chemical production. lookchem.comrsc.org

Spectroscopic Characterization of Isotopomers (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds, including this compound and its isotopically labeled variants. nih.govmsu.edu NMR is the primary method for which a complete analysis and interpretation of the entire spectrum is typically performed. msu.edu

In metabolic studies, stable isotope labeling is a key strategy. For instance, following exposure of rodents to [1,2,3,4-¹³C]butadiene, the resulting urinary metabolites were characterized using one- and two-dimensional NMR spectroscopy. nih.gov This allowed for the unambiguous identification of several metabolites, including 3-butene-1,2-diol, and provided insights into the metabolic pathways of 1,3-butadiene. nih.gov The use of ¹³C-labeled compounds provides distinct signals in the ¹³C NMR spectrum, facilitating the tracing of metabolic fates. msu.edu